PHE-beta-ALA - 54745-27-6

PHE-beta-ALA

Catalog Number: EVT-385039
CAS Number: 54745-27-6
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Opioid Peptides: PHE-beta-ALA is incorporated into opioid peptides like Tyr-D-Arg-Phe-beta-Ala-NH2 (TAPA) to study their interactions with opioid receptors and their effects on pain perception and memory. [, , , , ]
  • Enzyme Substrates: PHE-beta-ALA serves as a substrate for enzymes like neutral endopeptidase 24.11 (CD10) in biochemical assays, aiding in understanding enzymatic activity and developing inhibitors. []
  • Matrix Metalloproteinase Inhibitors: PHE-beta-ALA features in the design of linear β-tetrapeptide analogs that mimic cyclic decapeptides known to inhibit matrix metalloproteinase-2 (MMP-2), an enzyme implicated in cancer and atherosclerosis. []
Synthesis Analysis
  • Solid-Phase Peptide Synthesis (SPPS): This method allows for the stepwise assembly of amino acids on a solid support, enabling the controlled synthesis of peptides like Tyr-D-Arg-Phe-beta-Ala-NH2 (TAPA). []
  • Solution-Phase Peptide Synthesis: This approach involves the coupling of amino acids in solution, potentially requiring additional protection and deprotection steps. This method has been used to synthesize a β-tetrapeptide analog containing PHE-beta-ALA for MMP-2 inhibition studies. []
Molecular Structure Analysis
  • Cyclic Peptides: In cyclic peptides, PHE-beta-ALA affects the formation of turns and hydrogen bonding patterns. For example, in cyclo-(Pro-Phe-Phe-beta-Ala-beta-Ala), the beta-alanine residues influence the adoption of unusual conformations, including a cis beta-Ala5-Pro1 peptide bond and intramolecular hydrogen bonds stabilizing C11- and C12-ring structures. [] Similarly, in cyclo-[Gln-Trp-Phe-βAla-Leu-Met], the presence of βAla contributes to the formation of a type-I β-turn and influences hydrogen bonding patterns. []
Mechanism of Action
  • Opioid Receptor Agonism: In peptides like TAPA, the PHE-beta-ALA sequence contributes to the overall conformation and binding affinity for μ-opioid receptors, influencing their analgesic and memory-modulating effects. [, , , , ]
  • Enzyme Inhibition: In the β-tetrapeptide analog designed for MMP-2 inhibition, PHE-beta-ALA mimics structural features of the original cyclic peptide inhibitor, contributing to its ability to bind and inhibit the enzyme. []
Physical and Chemical Properties Analysis
  • Conformation: As mentioned earlier, β-alanine influences the conformational flexibility and turn formation in cyclic peptides. [, , , ]
Applications
  • Opioid Research: PHE-beta-ALA containing peptides, such as TAPA, are crucial tools for investigating μ-opioid receptor function, pain perception, and memory processes. [, , , , ]
  • Enzyme Studies: Peptides incorporating PHE-beta-ALA are utilized as substrates and inhibitors to study the activity, specificity, and inhibition mechanisms of enzymes like neutral endopeptidase 24.11 and MMP-2. [, ]

Tyr-D-Arg-Phe-beta-Ala-NH2 (TAPA)

Compound Description: TAPA is a synthetic dermorphin analog renowned for its high affinity for μ-opioid receptors. Research highlights its involvement in various physiological processes, including memory retrieval, blood-brain barrier transport, and antinociception. TAPA's therapeutic potential is evident in its potent analgesic effects, comparable to morphine, but potentially with a different mechanism of action [].

Relevance: TAPA incorporates PHE-beta-ALA as its C-terminal dipeptide sequence. This shared motif suggests that PHE-beta-ALA could be crucial for TAPA's binding affinity and selectivity for μ-opioid receptors. Understanding the structure-activity relationship between TAPA and its truncated analog, PHE-beta-ALA, could provide valuable insights for developing novel opioid peptides [, , , , , , ].

Dansyl-Gly-(p-NO2)Phe-beta Ala (DGNPA)

Compound Description: DGNPA is a fluorogenic peptide meticulously designed as a substrate for neutral endopeptidase 24.11 (NEP 24.11). This enzyme is implicated in the degradation of enkephalin and atrial natriuretic peptide and serves as a differentiation marker (CD10) on lymphohematopoietic cells []. The presence of the beta-alanine residue confers selectivity towards NEP 24.11 by eliminating sensitivity to angiotensin-converting enzyme.

Relevance: DGNPA shares the Phe-beta Ala dipeptide motif with PHE-beta-ALA. While DGNPA is primarily employed as a tool to study NEP 24.11 activity, investigating whether PHE-beta-ALA interacts with NEP 24.11 or influences its activity on other substrates would be interesting. Such findings could uncover potential therapeutic applications for PHE-beta-ALA related to NEP 24.11 functions [].

cyclo-(Leu ψ[CH2NH]Xaa-Gln-Trp-Phe-beta Ala)

Compound Description: This series of cyclic pseudopeptides act as tachykinin NK-2 receptor antagonists. These compounds are characterized by varying amino acid residues (Xaa) at a specific position, influencing their lipophilicity and, consequently, their antagonist potency []. The research emphasizes the crucial role of the pseudopeptide bond for enhancing antagonist activity at the NK-2 receptor.

Relevance: This class of cyclic pseudopeptides includes PHE-beta-ALA at their C-terminus. This structural similarity suggests that PHE-beta-ALA might contribute to binding the NK-2 receptor, although further studies are needed to confirm this. Comparing the activity profiles of these cyclic peptides to linear PHE-beta-ALA could elucidate the importance of cyclization and other residues for NK-2 receptor antagonism [].

H-β3-Phe-β-Ala-β3-Trp-β3-His-OH

Compound Description: This linear β-tetrapeptide analog was designed to mimic the cyclic decapeptide cCTTHWGFTLC (cCTT), a known inhibitor of matrix metalloproteinase-2 (MMP-2). MMP-2 is an enzyme implicated in cancer and atherosclerosis progression []. The incorporation of β-amino acids aims to enhance the peptide's in vivo stability and tissue penetration, crucial factors for developing effective imaging agents.

Relevance: While this compound doesn't directly contain the PHE-beta-ALA sequence, it features the same β-amino acid configuration at the corresponding phenylalanine and alanine residues. This structural similarity suggests that incorporating β-amino acids, as in PHE-beta-ALA, could be a viable strategy to modulate peptide stability and bioavailability. Studying the comparative stability and activity of this β-tetrapeptide alongside PHE-beta-ALA could provide insights for designing novel MMP-2 inhibitors [].

[L-Dmt1]YRFB (where YRFB = Tyr-D-Arg-Phe-beta-Ala-NH2)

Compound Description: [L-Dmt1]YRFB is a synthetic opioid peptide derived from YRFB (TAPA) by replacing the N-terminal Tyrosine with L-2,6-dimethyltyrosine (L-Dmt). This modification significantly impacts its enzymatic stability and biological activity []. Studies reveal that [L-Dmt1]YRFB exhibits increased stability against aminopeptidase-M and significantly enhanced potency at both μ- and δ-opioid receptors compared to the parent peptide YRFB.

Relevance: Similar to TAPA, [L-Dmt1]YRFB also incorporates PHE-beta-ALA at its C-terminus. Although the N-terminal modification significantly influences its overall activity, the conserved C-terminal dipeptide suggests that PHE-beta-ALA plays a role in receptor binding and selectivity. Comparing the binding affinities of [L-Dmt1]YRFB and PHE-beta-ALA towards μ- and δ-opioid receptors can help dissect the contribution of the N-terminal modifications versus the conserved dipeptide motif [].

Properties

CAS Number

54745-27-6

Product Name

PHE-beta-ALA

IUPAC Name

3-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoic acid

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C12H16N2O3/c13-10(8-9-4-2-1-3-5-9)12(17)14-7-6-11(15)16/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1

InChI Key

DJOQXEVNENIIIV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NCCC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCCC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.